molecular formula C14H21NO2 B189097 2,4-Ditert-butyl-1-nitrobenzene CAS No. 93720-37-7

2,4-Ditert-butyl-1-nitrobenzene

Cat. No. B189097
CAS RN: 93720-37-7
M. Wt: 235.32 g/mol
InChI Key: JNNREOROJIQYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Ditert-butyl-1-nitrobenzene (DTBN) is a synthetic compound that belongs to the class of nitroaromatics. It is a yellow crystalline solid that is soluble in organic solvents. DTBN has been extensively studied due to its wide range of applications in scientific research.

Mechanism Of Action

2,4-Ditert-butyl-1-nitrobenzene exerts its effects by undergoing reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can react with various biomolecules, such as proteins and DNA, leading to oxidative damage and disruption of cellular processes. 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and activate signaling pathways that are involved in inflammation and apoptosis.

Biochemical And Physiological Effects

2,4-Ditert-butyl-1-nitrobenzene has been shown to induce oxidative stress and DNA damage in various cell types. It has also been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune response. In addition, 2,4-Ditert-butyl-1-nitrobenzene has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Advantages And Limitations For Lab Experiments

2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents. It can be easily synthesized in high yield and purity, making it a cost-effective tool for scientific research. However, 2,4-Ditert-butyl-1-nitrobenzene has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene. One area of interest is the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets. Another area of interest is the investigation of the effects of 2,4-Ditert-butyl-1-nitrobenzene on cellular metabolism and energy homeostasis. 2,4-Ditert-butyl-1-nitrobenzene may also have potential applications in the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, 2,4-Ditert-butyl-1-nitrobenzene is a synthetic compound that has been extensively studied for its wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of nitroaromatics and as a tool to investigate the effects of nitroaromatics on cellular processes and signaling pathways. 2,4-Ditert-butyl-1-nitrobenzene has several advantages for lab experiments, including its stability and solubility in organic solvents, but also has some limitations, such as its potential toxicity. There are several future directions for research on 2,4-Ditert-butyl-1-nitrobenzene, including the development of 2,4-Ditert-butyl-1-nitrobenzene derivatives with improved selectivity and potency for specific biological targets and the investigation of its effects on cellular metabolism and energy homeostasis.

Synthesis Methods

2,4-Ditert-butyl-1-nitrobenzene can be synthesized by the nitration of 2,4-Ditert-butylphenol using nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively. The reaction is carried out under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

2,4-Ditert-butyl-1-nitrobenzene has been widely used in scientific research as a model compound for studying the mechanism of action of nitroaromatics. It has been used as a probe to investigate the interaction of nitroaromatics with proteins, DNA, and other biomolecules. 2,4-Ditert-butyl-1-nitrobenzene has also been used as a tool to study the effects of nitroaromatics on cellular processes and signaling pathways.

properties

CAS RN

93720-37-7

Product Name

2,4-Ditert-butyl-1-nitrobenzene

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2,4-ditert-butyl-1-nitrobenzene

InChI

InChI=1S/C14H21NO2/c1-13(2,3)10-7-8-12(15(16)17)11(9-10)14(4,5)6/h7-9H,1-6H3

InChI Key

JNNREOROJIQYSA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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